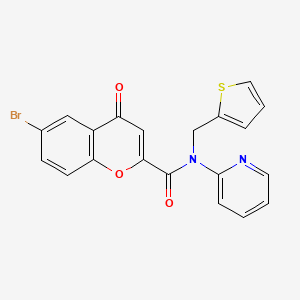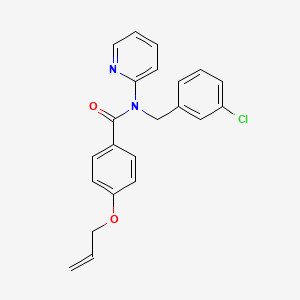
N-(3-chlorobenzyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yloxy group, and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then converted to 4-chlorobenzoyl chloride using oxalyl chloride.
Introduction of the Prop-2-en-1-yloxy Group: The 4-chlorobenzoyl chloride is reacted with allyl alcohol in the presence of a base such as triethylamine to form 4-(prop-2-en-1-yloxy)benzoyl chloride.
Formation of the Final Compound: The 4-(prop-2-en-1-yloxy)benzoyl chloride is then reacted with 3-chlorobenzylamine and 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-BROMOPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
- N-[(3-FLUOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of chemical properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C22H19ClN2O2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-4-prop-2-enoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-2-14-27-20-11-9-18(10-12-20)22(26)25(21-8-3-4-13-24-21)16-17-6-5-7-19(23)15-17/h2-13,15H,1,14,16H2 |
Clave InChI |
VQWYWRYPBMUDIX-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14987376.png)
![N-cycloheptyl-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B14987377.png)
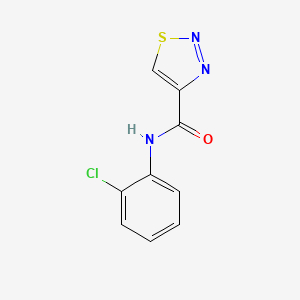
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14987395.png)
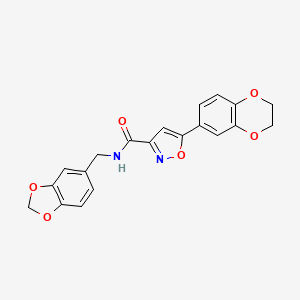


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B14987409.png)
![5-{[4-(benzyloxy)-3-bromo-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14987416.png)
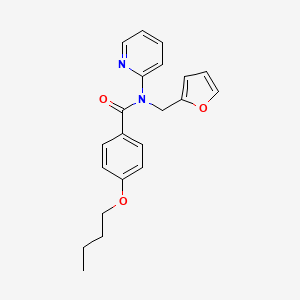
![N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B14987428.png)
![5-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14987430.png)
![N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14987433.png)
